Hoku-81, with the chemical identifier CAS 58020-43-2, is classified within the category of pharmaceutical compounds. It has been studied for its effects on smooth muscle proliferation and its role in vascular biology. Its classification as a bronchodilator places it among compounds that facilitate the relaxation of bronchial muscles, thereby improving airflow in conditions such as asthma or chronic obstructive pulmonary disease.
The synthesis of Hoku-81 involves several steps which may include oxidation and reduction reactions to achieve the desired molecular structure. Specific methodologies are employed to ensure the purity and efficacy of the compound. For instance, various chemical reagents are utilized to modify functional groups within the molecule, allowing for the introduction of specific pharmacological properties.
These synthetic routes are critical in developing Hoku-81 for research and clinical applications.
The molecular structure of Hoku-81 is pivotal to understanding its function. It consists of a complex arrangement of atoms that contribute to its reactivity and interaction with biological targets.
The detailed structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate the three-dimensional arrangement of atoms.
Hoku-81 participates in various chemical reactions that can be classified into:
The specific conditions under which these reactions occur (e.g., temperature, pH) are crucial for optimizing yields and ensuring the desired properties are retained post-reaction.
The mechanism of action of Hoku-81 primarily involves its interaction with specific receptors in vascular smooth muscle cells. Upon administration, Hoku-81 may:
Studies have shown that Hoku-81 influences intracellular calcium levels and other signaling molecules that regulate muscle contraction and proliferation.
Hoku-81 exhibits distinct physical properties such as:
The chemical properties include:
Relevant data from studies provide insights into these properties, guiding researchers in their application and formulation strategies.
Hoku-81 is primarily investigated for its use as a bronchodilator in treating respiratory conditions. Its ability to relax bronchial muscles makes it a candidate for therapies aimed at alleviating symptoms associated with asthma and chronic obstructive pulmonary disease.
Additionally, research continues into other potential applications within vascular biology, particularly concerning its effects on smooth muscle cell proliferation. This could lead to novel treatments for cardiovascular diseases where abnormal cell growth poses significant health risks.
HOKU-81 (4-Hydroxytulobuterol) is an active metabolite of the bronchodilator tulobuterol, characterized by its potent and selective agonism of β₂-adrenoceptors (β₂-ARs). As a Gₛ-protein-coupled receptor (GPCR) agonist, HOKU-81 binds to the orthosteric site of β₂-ARs in airway smooth muscle cells. This binding triggers the dissociation of the Gₛα subunit, which subsequently activates adenylyl cyclase. The resulting increase in intracellular cyclic adenosine monophosphate (cAMP) activates protein kinase A (PKA), leading to phosphorylation of downstream targets such as myosin light-chain kinase (MLCK). This cascade ultimately reduces cytosolic calcium concentrations, inducing smooth muscle relaxation [2] [4] [9].
Whole-cell radioligand binding studies using [³H]-CGP 12177 confirm HOKU-81's high selectivity for β₂-ARs over β₁- and β₃-subtypes. Its affinity (Kd) for β₂-ARs is approximately 10-fold higher than for β₁-ARs and 5-fold higher than for β₃-ARs, minimizing cardiac effects (Table 1) [9].
Table 1: Receptor Binding Affinity of HOKU-81
Receptor Subtype | Affinity (Kd, nM) | Selectivity Ratio (vs. β₂) |
---|---|---|
β₂-Adrenoceptor | 3.2 ± 0.5 | 1.0 |
β₁-Adrenoceptor | 32.1 ± 4.7 | 10.0 |
β₃-Adrenoceptor | 15.9 ± 2.3 | 5.0 |
HOKU-81 demonstrates significant bronchodilatory effects in isolated airway smooth muscle preparations. In guinea pig trachea models, it achieves complete abolition of resting muscle tone and reverses contractions induced by acetylcholine, histamine, and potassium ions. The efficacy is concentration-dependent, with half-maximal effective concentrations (EC₅₀) significantly lower than those of its parent compound, tulobuterol (Table 2). The relaxation occurs via cAMP-dependent inhibition of contractile machinery, independent of muscarinic receptor antagonism [3] [4].
Notably, HOKU-81 maintains efficacy in inflamed airways. In interleukin-1β (IL-1β)-treated human airway smooth muscle cells—which mimic cytokine-rich asthmatic environments—it retains the ability to reduce cell stiffness, though with reduced cAMP generation. This suggests functional receptor coupling persists despite inflammatory desensitization pathways [7].
Table 2: Relaxation Efficacy of HOKU-81 in Constricted Airways
Constrictor Agent | EC₅₀ (nM) | Maximal Relaxation (% Baseline) |
---|---|---|
Acetylcholine | 12.8 ± 1.9 | 98.2 ± 2.1 |
Histamine | 15.3 ± 2.4 | 96.5 ± 3.0 |
Potassium Chloride | 18.7 ± 2.1 | 94.8 ± 2.7 |
HOKU-81 exhibits superior potency to several first-line β₂-agonists. In guinea pig tracheal preparations, it is:
Functional assays rank bronchodilator potency as:Trimetoquinol > HOKU-81 ≥ Isoprenaline > Salbutamol > Terbutaline ≥ TulobuterolThis hierarchy reflects intrinsic efficacy differences at β₂-ARs. Unlike full agonists (e.g., isoprenaline), HOKU-81 acts as a high-intrinsic-efficacy partial agonist, achieving near-maximal relaxation but with a steeper concentration-response curve [4] [9].
Table 3: Relative Potency of β₂-Agonists in Tracheal Relaxation
Compound | EC₅₀ (nM) | Relative Potency (vs. HOKU-81) |
---|---|---|
Trimetoquinol | 1.5 ± 0.3 | 2.1 |
HOKU-81 | 3.2 ± 0.5 | 1.0 |
Isoprenaline | 3.8 ± 0.6 | 0.8 |
Salbutamol | 6.4 ± 1.1 | 0.5 |
Terbutaline | 28.3 ± 3.7 | 0.1 |
Tulobuterol | 25.6 ± 4.2 | 0.1 |
The pharmacological profile of HOKU-81 is defined by strategic structural modifications to the phenylethanolamine scaffold:
These modifications collectively optimize binding kinetics: HOKU-81 dissociates slower from β₂-ARs than salbutamol, prolonging its functional activity without lipophilic anchor motifs seen in ultra-long-acting agonists (e.g., salmeterol) [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7